molecular formula C15H13F3N2O5 B2629225 Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate CAS No. 179412-40-9

Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate

Cat. No.: B2629225
CAS No.: 179412-40-9
M. Wt: 358.273
InChI Key: VDWLRLMAJIWLLT-UHFFFAOYSA-N
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Description

Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate is a synthetic organic compound with the molecular formula C15H13F3N2O5 It is characterized by the presence of an imidazolidinyl ring substituted with a trifluoromethylbenzyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate typically involves the reaction of ethyl acetate with a suitable imidazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{2,4,5-trioxo-3-[4-(methyl)benzyl]-1-imidazolidinyl}acetate
  • Ethyl 2-{2,4,5-trioxo-3-[4-(fluoro)benzyl]-1-imidazolidinyl}acetate
  • Ethyl 2-{2,4,5-trioxo-3-[4-(chloromethyl)benzyl]-1-imidazolidinyl}acetate

Uniqueness

Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[2,4,5-trioxo-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLRLMAJIWLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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